molecular formula C18H18KN3O3S B13834147 potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

Cat. No.: B13834147
M. Wt: 395.5 g/mol
InChI Key: UONGFMICIHPNCG-UHFFFAOYSA-M
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Description

Potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione is a complex organic compound with a molecular formula of C18H17N3O3S This compound is notable for its unique structure, which includes a thiazolidine ring, a pyridine moiety, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a suitable thioamide with an α-haloketone under basic conditions. This step requires careful control of temperature and pH to ensure the formation of the desired ring structure.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via an etherification reaction, where an ethoxyphenol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide, potassium carbonate).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.

    Pyridine Derivatives: Compounds containing the pyridine moiety are widely studied for their diverse biological activities.

    Phenyl Ethers: These compounds have similar ether linkages and are used in various chemical and pharmaceutical applications.

Uniqueness

Potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18KN3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

InChI

InChI=1S/C18H19N3O3S.K/c1-21(14-3-2-8-19-12-14)9-10-24-15-6-4-13(5-7-15)11-16-17(22)20-18(23)25-16;/h2-8,12,16H,9-11H2,1H3,(H,20,22,23);/q;+1/p-1

InChI Key

UONGFMICIHPNCG-UHFFFAOYSA-M

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CN=CC=C3.[K+]

Origin of Product

United States

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